1-Bromo-3-butoxy-5-nitrobenzene

Lipophilicity ADME Property Prediction Partition Coefficient

1-Bromo-3-butoxy-5-nitrobenzene (CAS 1881321-83-0) is a polysubstituted aromatic building block featuring bromo, butoxy, and nitro functional groups. With a molecular formula of C₁₀H₁₂BrNO₃ and a molecular weight of 274.11 g/mol, this compound is commercially available at ≥95% purity from multiple vendors for research and further manufacturing applications.

Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
Cat. No. B8028154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-butoxy-5-nitrobenzene
Molecular FormulaC10H12BrNO3
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br
InChIInChI=1S/C10H12BrNO3/c1-2-3-4-15-10-6-8(11)5-9(7-10)12(13)14/h5-7H,2-4H2,1H3
InChIKeyMDIUSPSMTGBHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-butoxy-5-nitrobenzene: Procurement Considerations for Organic Synthesis and Materials Research


1-Bromo-3-butoxy-5-nitrobenzene (CAS 1881321-83-0) is a polysubstituted aromatic building block featuring bromo, butoxy, and nitro functional groups . With a molecular formula of C₁₀H₁₂BrNO₃ and a molecular weight of 274.11 g/mol, this compound is commercially available at ≥95% purity from multiple vendors for research and further manufacturing applications . Its structural complexity and substitution pattern render it a versatile intermediate for constructing complex molecular architectures in pharmaceutical and agrochemical development, as well as in the synthesis of advanced materials .

1-Bromo-3-butoxy-5-nitrobenzene: Why Generic Substitution with Other Alkoxy-Bromonitrobenzenes Is Not Advised


While several bromonitrobenzene derivatives bearing alkoxy substituents are commercially available, their chemical and physical properties—and consequently their synthetic utility—vary significantly with the nature and length of the alkoxy chain [1]. A generic substitution approach, for instance selecting a methoxy or propoxy analog without considering the resulting changes in lipophilicity, steric profile, or crystallinity, can derail a synthetic route by altering reaction rates, yields, or even the physical state of intermediates . The butoxy group in 1-Bromo-3-butoxy-5-nitrobenzene imparts a specific balance of properties that is not duplicated by shorter-chain or branched analogs, making it a non-interchangeable building block in applications where these parameters are critical [2].

1-Bromo-3-butoxy-5-nitrobenzene: Comparative Quantitative Evidence for Informed Procurement


Differentiation by Lipophilicity: Comparing 1-Bromo-3-butoxy-5-nitrobenzene with 1-Bromo-3-methoxy-5-nitrobenzene

Computational predictions demonstrate that 1-Bromo-3-butoxy-5-nitrobenzene is significantly more lipophilic than its methoxy analog. This difference in calculated LogP values provides a quantitative basis for selecting the butoxy derivative when increased hydrophobicity is desired for membrane permeability or organic phase partitioning [1][2].

Lipophilicity ADME Property Prediction Partition Coefficient

Differentiation by Topological Polar Surface Area (TPSA): 1-Bromo-3-butoxy-5-nitrobenzene vs. 1-Bromo-3-methoxy-5-nitrobenzene

The target compound exhibits a lower Topological Polar Surface Area (TPSA) compared to the methoxy analog. A reduced TPSA is a key parameter associated with improved oral bioavailability and enhanced blood-brain barrier penetration in drug discovery [1].

TPSA Drug-likeness Physicochemical Property

Differentiation by Molecular Weight and Physical State: Procurement Considerations for 1-Bromo-3-butoxy-5-nitrobenzene vs. Propoxy Analog

The molecular weight and resulting physical state of 1-Bromo-3-butoxy-5-nitrobenzene differ markedly from its shorter-chain propoxy analog. This has direct implications for synthetic handling, purification, and storage, particularly in automated or large-scale synthesis environments [1].

Molecular Weight Physical State Procurement

Differentiation by Substituent Pattern: Comparing 1-Bromo-3-butoxy-5-nitrobenzene with 1-Bromo-4-butoxy-2-nitrobenzene

The specific 1,3,5-substitution pattern of the target compound, where the bromo and nitro groups are in a meta relationship to each other, dictates its reactivity in cross-coupling and nucleophilic aromatic substitution reactions. This contrasts with a 1,2,4-pattern where the groups are ortho/para to one another, which can lead to different regiochemical outcomes and reaction rates [1].

Substitution Pattern Reactivity Regiochemistry

1-Bromo-3-butoxy-5-nitrobenzene: Primary Application Scenarios for Scientific Research and Development


Medicinal Chemistry: Optimizing CNS Drug Candidates via Increased Lipophilicity

As shown by its higher predicted XLogP3-AA of 3.2 compared to the methoxy analog (2.4) [1], 1-Bromo-3-butoxy-5-nitrobenzene is a strategic building block for medicinal chemists aiming to increase the lipophilicity and membrane permeability of lead compounds targeting the central nervous system. Its lower TPSA further supports its use in synthesizing potential CNS therapeutics .

Organic Synthesis: Advanced Cross-Coupling Partner for Complex Molecule Construction

The unique 1,3,5-substitution pattern of 1-Bromo-3-butoxy-5-nitrobenzene, specifically the meta-relationship between the bromo and nitro groups, provides a distinct electronic profile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) [2]. This allows for the controlled, sequential functionalization of the aromatic core in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials.

Materials Science: Synthesis of Functionalized Aromatic Ethers

The compound serves as a precursor to functionalized aromatic ethers. The butoxy chain can influence the solubility and self-assembly properties of the final material, while the bromo and nitro groups provide orthogonal reactive handles. This is particularly relevant in the development of liquid crystalline materials or organic semiconductors where precise control over molecular geometry and intermolecular interactions is paramount.

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